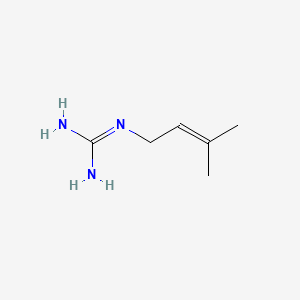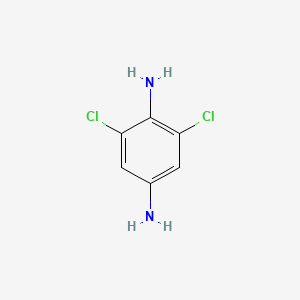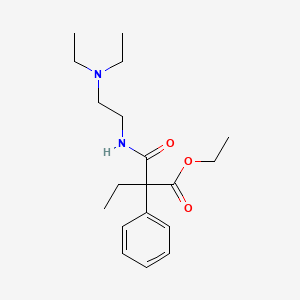
Octadecylboronic acid
Descripción general
Descripción
Octadecylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H39BO2 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chlorodifluoromethyl Radical Source : O-octadecyl-S-chlorodifluoromethyl xanthate, derived from chlorodifluoroacetic acid, is used as a source of chlordifluoromethyl radicals. This reagent facilitates the production of gem-difluoroalkenes and -dienes, as well as (2,2-difluoroethyl) indolines, indoles, and naphthols (Salomon & Zard, 2014).
Tribological Properties : An octadecylamine salt of decapentylfluorooctanoic acid, synthesized and characterized through various spectroscopic techniques, exhibits significant anti-wear and friction-reducing properties as a silicone-based lubricating oil additive (Gu et al., 2009).
Capillary Electrochromatography : Octadecylsulfonated silica, a novel silica-based stationary phase, has been developed for use in capillary electrochromatography. It allows faster separations compared to regular octadecyl silica capillary columns (Zhang & Rassi, 1998).
Environmental Pollutant Extraction : Chitosan-coated octadecyl-functionalized magnetite nanoparticles have been synthesized for extracting trace analytes from environmental water samples. These nanoparticles display high extraction efficiency and anti-interference properties (Zhang et al., 2010).
Monolayer Formation on Surfaces : Octadecyl phosphoric acid ester forms well-ordered monolayers on tantalum(V) oxide surfaces, showcasing potential applications in biochemical analysis and sensors (Brovelli et al., 1999).
Mercury Extraction Method : A method involving octadecyl silica cartridge as a sorbent and a specific ligand for extracting and preconcentrating mercury ions in samples demonstrates efficiency and reliability (Soleimani et al., 2011).
Graphite and Graphene Solubility : Covalent derivatization of acidic groups in oxidized graphite with octadecylamine renders graphite soluble in common organic solvents, aiding in the study of solution properties of graphite and graphene (Niyogi et al., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
Octadecylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The primary target of this compound in this context is the palladium catalyst, to which it donates a carbon group during the transmetalation step of the reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, this compound interacts with its target, the palladium catalyst, through a process called transmetalation . This is a nucleophilic process where the carbon group from the boron compound (this compound) is transferred to the palladium catalyst . This interaction results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic compounds .
Biochemical Pathways
For instance, boric acid has been reported to inhibit biofilm formation and hyphal transformation of Candida albicans , which are critical virulence factors . More research is needed to elucidate the specific biochemical pathways affected by this compound.
Result of Action
The primary result of this compound’s action in the context of Suzuki-Miyaura coupling is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds, which is crucial in various fields, including pharmaceuticals, agrochemicals, and materials science
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of Suzuki-Miyaura coupling, the reaction conditions, such as temperature, solvent, and the presence of other reagents, can significantly impact the efficiency of the reaction . Furthermore, the stability of this compound may be affected by factors such as temperature, humidity, and pH. More research is needed to fully understand how these and other environmental factors influence the action of this compound.
Análisis Bioquímico
Biochemical Properties
Octadecylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent complexes with biomolecules such as sugars, amino acids, and hydroxamic acids. These interactions are facilitated by the boronic acid group’s ability to form stable complexes with diols and other Lewis base donors. This compound interacts with enzymes, proteins, and other biomolecules through these reversible covalent bonds, influencing various biochemical pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with biomolecules can alter the activity of enzymes and proteins, leading to changes in cellular processes. For example, this compound can impact glucose metabolism by interacting with enzymes involved in glycolysis and gluconeogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the formation of reversible covalent bonds. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. This compound can bind to active site serines in enzymes, inhibiting their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic processes, while at high doses, it may exhibit toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s activity changes significantly at certain dosage levels. High doses of this compound can lead to toxicity, affecting liver and kidney function in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to glucose and lipid metabolism. The compound interacts with enzymes such as hexokinase and phosphofructokinase, influencing metabolic flux and metabolite levels. These interactions can lead to changes in energy production and storage within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, influencing its localization and activity. For example, this compound can bind to membrane transporters, facilitating its uptake into cells and distribution to various organelles .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. These localization signals ensure that this compound reaches its target sites within the cell, optimizing its activity and function .
Propiedades
IUPAC Name |
octadecylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h20-21H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDBMZFQJKWYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCCCCCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196181 | |
| Record name | 1-Stearylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4445-09-4 | |
| Record name | 1-Stearylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004445094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Stearylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does octadecylboronic acid contribute to the detection of dopamine in the described bioluminescent device?
A1: The research paper [] describes a system where this compound is incorporated into the lipid bilayer of polydiacetylene liposomes. While the paper doesn't delve into the specific interaction mechanism, boronic acids are known for their ability to reversibly bind with cis-diols. [] It's likely that the boronic acid moiety of this compound interacts with the catechol group (containing cis-diols) of dopamine. This interaction could potentially alter the liposome structure, impacting the encapsulated aequorin's bioluminescence and enabling dopamine detection.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


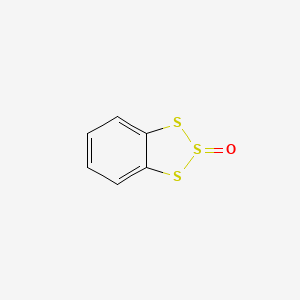
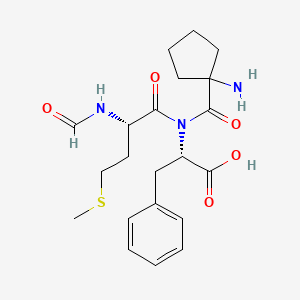

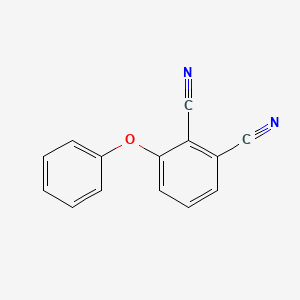
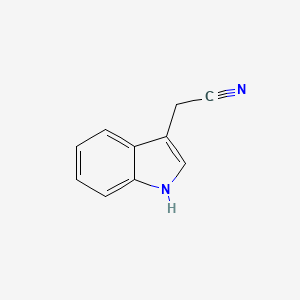
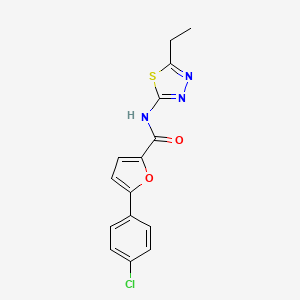
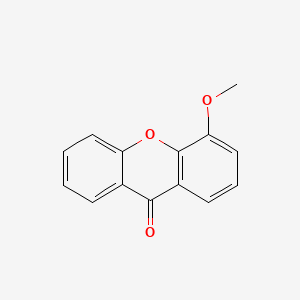
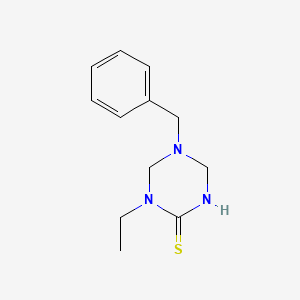
![(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1196920.png)
![1-(4-{[(2-Hydroxyethyl)amino]carbonyl}benzyl)-1-methylpiperidinium](/img/structure/B1196921.png)
